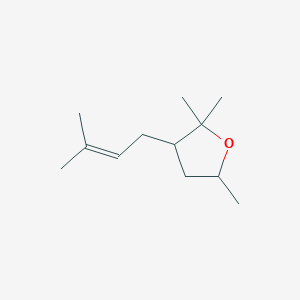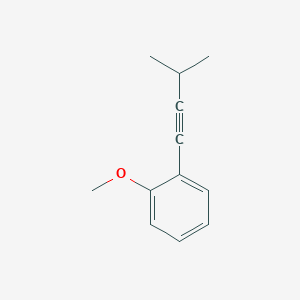
2-Methyl-2-trimethylsilyloxyheptanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-2-(trimethylsiloxy)heptanenitrile is an organic compound with the molecular formula C11H23NOSi. It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a heptane chain, which is further substituted with a trimethylsiloxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-(trimethylsiloxy)heptanenitrile can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-hydroxyheptanenitrile with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-methyl-2-(trimethylsiloxy)heptanenitrile may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-2-(trimethylsiloxy)heptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or amides.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The trimethylsiloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Lithium aluminum hydride or diisobutylaluminum hydride are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Oximes or amides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-2-(trimethylsiloxy)heptanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-methyl-2-(trimethylsiloxy)heptanenitrile involves its reactivity towards nucleophiles and electrophiles. The nitrile group is highly polar, making it susceptible to nucleophilic attack, while the trimethylsiloxy group can stabilize intermediates during reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-2-(trimethylsiloxy)pentanenitrile
- 2-Methyl-2-(trimethylsiloxy)butanenitrile
- 2-Methyl-2-(trimethylsiloxy)propanenitrile
Uniqueness
2-Methyl-2-(trimethylsiloxy)heptanenitrile is unique due to its longer heptane chain, which can influence its physical properties and reactivity compared to shorter-chain analogs. This structural variation can lead to differences in boiling points, solubility, and reaction kinetics .
Propiedades
Número CAS |
111874-59-0 |
|---|---|
Fórmula molecular |
C11H23NOSi |
Peso molecular |
213.39 g/mol |
Nombre IUPAC |
2-methyl-2-trimethylsilyloxyheptanenitrile |
InChI |
InChI=1S/C11H23NOSi/c1-6-7-8-9-11(2,10-12)13-14(3,4)5/h6-9H2,1-5H3 |
Clave InChI |
SZVSNHBZDHGWOW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C)(C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


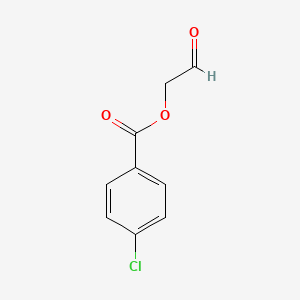
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
![2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14324148.png)
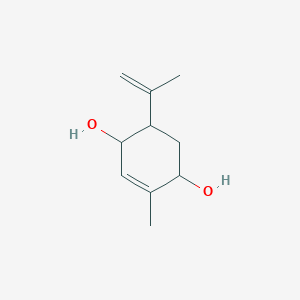



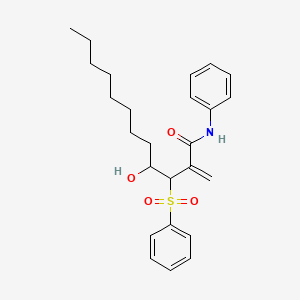
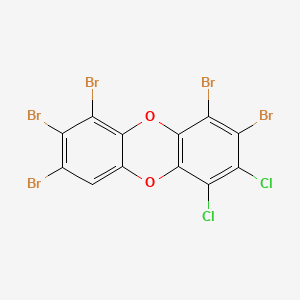
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
![Dodecyl 4-[2-(3-benzoyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B14324193.png)
